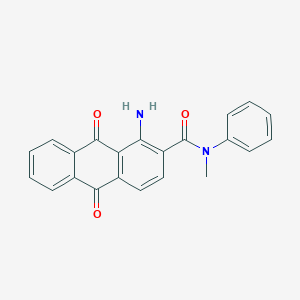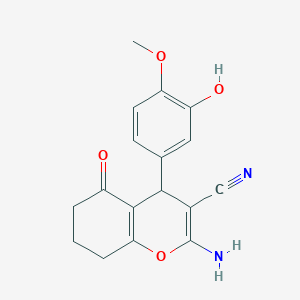![molecular formula C21H24ClN2O3P B380391 BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE](/img/structure/B380391.png)
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE is a chemical compound with the molecular formula C21H24ClN2O3P and a molecular weight of 418.85 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with an anilino group, a chlorine atom, and a phosphonate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate typically involves the reaction of 4-anilino-3-chloro-2-quinoline with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce various substituted quinoline derivatives.
Applications De Recherche Scientifique
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied .
Comparaison Avec Des Composés Similaires
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may have different substituents on the quinoline ring, leading to variations in chemical and biological properties.
Diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate: This compound has additional chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
4-amino-3,5-dimethyl-4H-1,2,4-triazole: Although structurally different, this compound shares some similar chemical properties and is used in similar research applications.
The uniqueness of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H24ClN2O3P |
|---|---|
Poids moléculaire |
418.9g/mol |
Nom IUPAC |
3-chloro-2-di(propan-2-yloxy)phosphoryl-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C21H24ClN2O3P/c1-14(2)26-28(25,27-15(3)4)21-19(22)20(23-16-10-6-5-7-11-16)17-12-8-9-13-18(17)24-21/h5-15H,1-4H3,(H,23,24) |
Clé InChI |
DNTAUBNICHTMKC-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C |
SMILES canonique |
CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380310.png)
![7-(4-(benzyloxy)phenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380311.png)
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380313.png)
![METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE](/img/structure/B380316.png)
![6-oxo-N'-[1-(3-pyridinyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380317.png)
![3-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B380318.png)
![2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380319.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B380320.png)
![3-(2-{4-[1-(benzenesulfonyl)cyclopropanecarbonyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B380321.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B380322.png)
![2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B380328.png)

![Methyl 4-[(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate](/img/structure/B380330.png)

